

# Deanol Aceglumate: A Technical Guide to Structural Characterization

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Compound of Interest		
Compound Name:	Deanol aceglumate	
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### **Abstract**

**Deanol aceglumate**, a compound of interest in neuroscience and pharmacology, is a salt formed from the association of 2-(dimethylamino)ethanol (deanol) and N-acetyl-L-glutamic acid. A thorough understanding of its structural characteristics is fundamental for research, quality control, and drug development. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of **deanol aceglumate**. Due to the limited availability of public data on the combined salt, this guide presents a detailed analysis of its individual components, alongside generalized experimental protocols for key analytical techniques.

### Introduction

**Deanol aceglumate** is comprised of two key moieties: deanol, a precursor to the neurotransmitter acetylcholine, and N-acetyl-L-glutamic acid, an N-acetylated derivative of the amino acid L-glutamic acid.[1] The structural integrity and purity of this compound are critical for its intended pharmacological applications. This document outlines the essential physicochemical properties and provides a framework for its structural elucidation using modern analytical techniques.

### **Chemical Identity of Deanol Aceglumate**



Property	Value	Source(s)
Chemical Name	2-(Dimethylamino)ethanol N- acetyl-L-glutamate	[1]
CAS Number	3342-61-8	[2]
Molecular Formula	C7H11NO5 · C4H11NO	[1]
Molecular Weight	278.30 g/mol	[1]
Canonical SMILES	CC(=O)NINVALID-LINK C(=O)O.CN(C)CCO	[1]
InChIKey	WKAVKKUXZAWHDM- JEDNCBNOSA-N	[1]

# **Structural Characterization of Components**

Detailed structural data for the combined **deanol aceglumate** salt is not extensively available in the public domain. Therefore, this section focuses on the individual characterization of its constituent parts: N-acetyl-L-glutamic acid and 2-(dimethylamino)ethanol (deanol).

### N-Acetyl-L-glutamic Acid

N-acetyl-L-glutamic acid is a key intermediate in the biosynthesis of arginine and a regulator of the urea cycle in vertebrates.

Property	Value	Source(s)
Molecular Formula	C7H11NO5	[3]
Molecular Weight	189.17 g/mol	[3]
IUPAC Name	(2S)-2-acetamidopentanedioic acid	[4]

Mass Spectrometry Data for N-Acetyl-DL-glutamic acid (Positive Ion Mode)



m/z	Relative Intensity
84.0439	909
102.0538	214
130.0490	999
148.0596	176
172.0606	75
190.0715	25
Note: Data corresponds to the [M+H]+ ion and its fragments.[5]	

### 2-(Dimethylamino)ethanol (Deanol)

Deanol is a tertiary amine and a primary alcohol that has been investigated for its potential cognitive-enhancing effects.

Property	Value	Source(s)
Molecular Formula	C4H11NO	[6][7]
Molecular Weight	89.14 g/mol	[6][7]
IUPAC Name	2-(dimethylamino)ethanol	[8]

<sup>&</sup>lt;sup>1</sup>H NMR Spectral Data for 2-(Dimethylamino)ethanol

As specific peak assignments were not available in the search results, a general representation is provided.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.2	S	6H	-N(CH <sub>3</sub> ) <sub>2</sub>
~2.5	t	2H	-NCH2-
~3.6	t	2H	-CH₂OH
~4.0	br s	1H	-OH

Note: Solvent and instrument frequency can affect chemical shifts.

<sup>13</sup>C NMR Spectral Data for 2-(Dimethylamino)ethanol

As specific peak assignments were not available in the search results, a general representation is provided.

Chemical Shift (ppm)	Assignment
~45.5	-N(CH <sub>3</sub> ) <sub>2</sub>
~59.1	-NCH <sub>2</sub> -
~61.5	-CH <sub>2</sub> OH

Note: Solvent and instrument frequency can

affect chemical shifts.

Mass Spectrometry Data for 2-(Dimethylamino)ethanol (Electron Ionization)



m/z	Relative Intensity
42	1000
44	999
58	999
71	300
89	50

Note: Data corresponds to the molecular ion

and its fragments.[7]

# **Experimental Protocols**

The following sections describe generalized, yet detailed, methodologies for the structural characterization of a small molecule salt like **deanol aceglumate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution.

- Sample Preparation: Dissolve 5-10 mg of **deanol aceglumate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) for chemical shift calibration.
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Set the spectral width to approximately 16 ppm.
  - Use a 30-degree pulse angle.
  - Set the relaxation delay to 1-2 seconds.



- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to approximately 200-250 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

- Sample Preparation: Prepare a dilute solution of **deanol aceglumate** (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
   This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
- Infusion Analysis:
  - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
  - Acquire spectra in both positive and negative ion modes to observe the protonated deanol and deprotonated N-acetyl-L-glutamic acid, respectively.
- LC-MS Analysis:



- If chromatographic separation is required, inject the sample onto a suitable HPLC column (e.g., C18).
- Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the column eluent with the mass spectrometer.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ions of the two components and their characteristic fragments.

### X-ray Crystallography

X-ray crystallography can provide the definitive three-dimensional structure of a molecule in its crystalline state.

- Crystallization: The most critical and often challenging step is to grow a single crystal of
  deanol aceglumate of suitable size (typically >0.1 mm in all dimensions) and quality. This
  can be achieved through various techniques such as slow evaporation of a saturated
  solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures
  should be screened.
- Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
- Data Collection:
  - Place the mounted crystal in a single-crystal X-ray diffractometer.
  - Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
  - Collect a series of diffraction images as the crystal is rotated.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain a set of reflection intensities.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.



- Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
- Structure Validation: Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.

### **Visualizations**

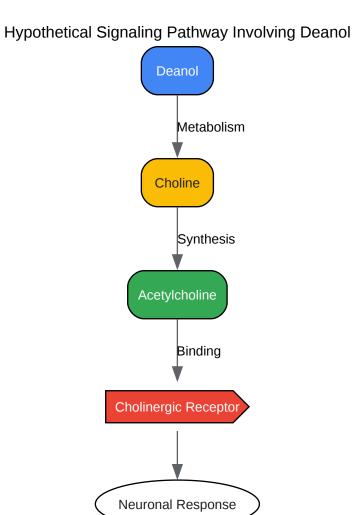
The following diagrams illustrate the molecular structures and a hypothetical workflow for the characterization of **deanol aceglumate**.

Caption: Chemical structures of the components of deanol aceglumate.



# NMR Spectroscopy (1H, 13C) Structural Elucidation and Confirmation





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